molecular formula C11H9NO4 B13130719 1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone

1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone

Cat. No.: B13130719
M. Wt: 219.19 g/mol
InChI Key: NQZJBSCHUIIAHX-UHFFFAOYSA-N
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Description

Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitro group and a methyl group in the benzofuran ring enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

The synthesis of 1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone typically involves the nitration of benzofuran derivatives followed by specific functional group modifications. One common method includes the radical nitration and annulation starting from 2-(alkyn-1-yl)phenols . The reaction is catalyzed by silver(I) and involves tert-butyl nitrite as the nitrating agent. This method yields moderate to high amounts of the desired product.

Chemical Reactions Analysis

1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Major products formed from these reactions include amino derivatives and substituted benzofurans.

Scientific Research Applications

Mechanism of Action

The biological activities of 1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone are primarily attributed to its ability to interact with cellular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and apoptosis in cancer cells . The compound’s mechanism of action involves the generation of reactive oxygen species and the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

1-(3-methyl-5-nitro-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C11H9NO4/c1-6-9-5-8(12(14)15)3-4-10(9)16-11(6)7(2)13/h3-5H,1-2H3

InChI Key

NQZJBSCHUIIAHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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